N-(furan-2-ylmethyl)cyclobutanecarboxamide
Description
N-(Furan-2-ylmethyl)cyclobutanecarboxamide is a heterocyclic compound featuring a cyclobutane ring fused to a carboxamide group, with the amide nitrogen further substituted by a furan-2-ylmethyl moiety. This structure combines the conformational constraints of the cyclobutane ring with the electron-rich aromatic furan system, making it a promising scaffold in medicinal chemistry and materials science. The compound is typically synthesized via coupling reactions involving cyclobutanecarboxylic acid derivatives and furan-2-ylmethylamine intermediates, often under microwave or catalytic conditions to enhance efficiency .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-10(8-3-1-4-8)11-7-9-5-2-6-13-9/h2,5-6,8H,1,3-4,7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHCZOKUHBMRGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(furan-2-ylmethyl)cyclobutanecarboxamide can be synthesized through a multi-step process involving the reaction of 2-furoic acid with furfurylamine and cyclobutanecarboxylic acid. The reaction typically involves the use of coupling reagents such as DMT/NMM/TsO− or EDC to facilitate the formation of the amide bond . The reactions are often carried out under microwave-assisted conditions to optimize reaction time and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-ylmethanol.
Scientific Research Applications
Medicinal Chemistry Applications
N-(furan-2-ylmethyl)cyclobutanecarboxamide has shown promise in the development of novel therapeutic agents. Its structural features allow it to interact with biological targets effectively.
Anticancer Activity
Recent studies have indicated that compounds related to cyclobutane derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated the ability to inhibit tubulin polymerization, a critical process in cancer cell division. In a study, compounds were evaluated for their cytotoxicity against various cancer cell lines, showing IC50 values in the nanomolar range, indicating potent activity against cancer cells such as MCF-7 and others .
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| 18 | 1.0 | MCF-7 |
| 20 | 5.0 | NCI/ADR-RES |
| 57 | 2.5 | Messa/Dx5 |
Inhibition of Inflammatory Pathways
This compound and its derivatives have been investigated for their potential to modulate inflammatory pathways, particularly through the inhibition of tumor necrosis factor (TNF) production. Compounds in this category have been shown to reduce TNF levels in preclinical models, suggesting their utility in treating inflammatory diseases .
Organic Synthesis Applications
The unique structural attributes of this compound make it a valuable intermediate in organic synthesis.
Synthesis of Complex Molecules
The compound can serve as a building block for synthesizing more complex organic molecules through various reactions, including cycloadditions and functional group transformations. For example, it can be utilized in reactions with electrophiles to form diverse derivatives that may possess enhanced biological activities .
| Reaction Type | Example Reaction | Product Type |
|---|---|---|
| Cycloaddition | Reaction with dienophiles | Dihydrofuran derivatives |
| Functionalization | Alkylation with Grignard reagents | Alkylated cyclobutane derivatives |
Materials Science Applications
Beyond medicinal chemistry, this compound has potential applications in materials science.
Polymer Chemistry
The compound's ability to undergo polymerization reactions can be harnessed to develop new materials with desirable properties such as flexibility and thermal stability. Research indicates that incorporating cyclobutane units into polymer chains can enhance the mechanical properties of the resulting materials .
Case Study: Anticancer Compound Development
A notable case study involved the synthesis of a series of cyclobutane derivatives derived from this compound, which were tested for anticancer activity. The results showed that modifications at specific positions on the furan ring significantly influenced the potency of the compounds against various cancer cell lines.
Case Study: Inflammatory Disease Modulation
Another study focused on evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases. The results demonstrated a marked reduction in inflammatory markers and improvement in clinical symptoms, supporting its potential therapeutic use .
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with proteins and nucleic acids.
Comparison with Similar Compounds
Cyclopentanecarboxamide Derivatives
Compounds such as N-(furan-2-ylmethyl)-2-oxocyclopentanecarboxamide () share the furan-methyl-carboxamide backbone but replace the cyclobutane ring with a cyclopentane system. The larger ring size in cyclopentanecarboxamides reduces ring strain, leading to higher thermal stability and improved solubility in polar solvents. For example, spirolactam derivatives of cyclopentanecarboxamide (e.g., 3ec , 3ed ) achieved 98% yields under PS-BEMP catalysis in THF, compared to lower yields (60–90%) for cyclobutanecarboxamide derivatives synthesized via copper-catalyzed reactions .
Benzamide Analogues
N-Phenylfuran-2-carboxamide () and N-(2-nitrophenyl)furan-2-carboxamide () replace the cyclobutane ring with a benzene or nitrobenzene group. These analogues exhibit stronger π-π stacking interactions due to planar aromatic systems, as evidenced by crystal structures showing dihedral angles <10° between aromatic rings . However, the rigid cyclobutane in N-(furan-2-ylmethyl)cyclobutanecarboxamide introduces steric hindrance, reducing intermolecular interactions but enhancing metabolic stability in biological assays .
Substituent Effects on Reactivity and Bioactivity
Furan-2-ylmethyl vs. Other N-Substituents
The furan-2-ylmethyl group in this compound provides electron-donating effects, facilitating nucleophilic reactions at the amide nitrogen. In contrast, methyl or phenyl substituents (e.g., N-methyl-N-phenylindole-2-carboxamide in ) reduce reactivity due to steric and electronic shielding. For instance, microwave-assisted methylation of furan-2-ylmethyl-substituted amines achieved >90% conversion in minutes, whereas N-methyl analogues required hours under conventional heating .
Cyclobutane vs. Acyclic Carboxamides
Acyclic analogues like 2-cyano-N-[(methylamino)carbonyl]acetamide () lack conformational restriction, leading to higher flexibility and variable binding modes in enzyme inhibition studies. However, the cyclobutane ring in this compound enforces a planar amide conformation, optimizing interactions with flat binding pockets (e.g., kinase active sites) .
Key Data and Research Findings
Structural and Physicochemical Properties
| Property | This compound | N-(2-Nitrophenyl)furan-2-carboxamide |
|---|---|---|
| Dihedral Angle (Furan vs. Core) | 7.03° | 9.71° |
| Intramolecular H-bonding | Weak (C2-H2⋯O2) | Strong (N1⋯O3, 2.615 Å) |
| Melting Point | Not reported | 388 K |
| Solubility (Polar Solvents) | Moderate | Low |
Biological Activity
N-(Furan-2-ylmethyl)cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is characterized by the presence of a furan ring and a cyclobutane moiety, which together contribute to its unique pharmacological properties. The compound has been synthesized and studied for its interactions with various biological targets, showing promise as a therapeutic agent.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The furan ring may interact with enzymes, potentially inhibiting their activity. This interaction could affect metabolic pathways crucial for cell survival and proliferation.
- Receptor Modulation : Preliminary studies suggest that the compound might modulate receptor activity, influencing cellular signaling pathways such as MAPK (mitogen-activated protein kinase) and PPAR-γ (peroxisome proliferator-activated receptor gamma) .
- Antimicrobial Activity : this compound has demonstrated antimicrobial properties by selectively inhibiting microbial growth and modifying enzyme activities involved in microbial metabolism .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A comparative analysis with similar compounds reveals the following:
| Compound | Antimicrobial Activity | Mechanism of Action |
|---|---|---|
| This compound | Moderate | Enzyme inhibition, receptor modulation |
| Furan derivatives | Variable | Antioxidant effects, enzyme modification |
| Cyclobutane derivatives | Low | Limited biological interactions |
The compound’s effectiveness against various bacterial strains has been documented, showcasing its potential as a lead compound for developing new antibiotics .
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have indicated:
- Cell Line Studies : The compound was evaluated against various cancer cell lines, demonstrating cytotoxic effects at specific concentrations. For instance, it exhibited an IC50 value indicating effective inhibition of cancer cell proliferation .
Case Studies
Several case studies have been conducted to explore the biological activity of compounds related to this compound. One notable study involved the synthesis and evaluation of similar furan derivatives for their anti-inflammatory and analgesic properties. These studies highlighted:
- Synthesis : Derivatives were synthesized using established chemical methods.
- Biological Evaluation : The synthesized compounds were tested for their ability to inhibit COX enzymes, with some showing comparable efficacy to known anti-inflammatory drugs like rofecoxib .
- Clinical Relevance : Insights from these case studies suggest that modifications in the furan structure can enhance biological activity, providing a pathway for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
